Hexahydropyridazine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

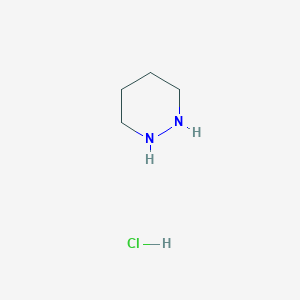

Hexahydropyridazine hydrochloride is a useful research compound. Its molecular formula is C4H11ClN2 and its molecular weight is 122.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Hexahydropyridazine hydrochloride in laboratory settings?

- Methodological Answer : Synthesis optimization requires careful control of reaction parameters such as temperature, pH, and stoichiometric ratios. Cyclic hydrazine frameworks like Hexahydropyridazine often involve nitrogen fluxionality, which necessitates inert atmospheres (e.g., nitrogen or argon) to prevent oxidation. Purification steps should include recrystallization or column chromatography, validated using thin-layer chromatography (TLC) or HPLC to confirm product integrity .

Q. How can researchers characterize the structural stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should assess thermal degradation (via thermogravimetric analysis, TGA), hygroscopicity (dynamic vapor sorption, DVS), and photostability (exposure to UV/visible light). Storage conditions must align with pharmacopeial standards (e.g., USP-NF guidelines), using desiccants and amber glass containers to mitigate hydrolysis and oxidation .

Q. What analytical techniques are recommended for quantifying this compound purity in complex matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 column, 254 nm wavelength) is widely used. Sample preparation involves dissolution in methanol/water mixtures, sonication for homogeneity, and filtration (0.45 µm membrane). Calibration curves using certified reference standards are critical for accuracy .

Q. What safety protocols are essential for handling this compound in laboratory environments?

- Methodological Answer : Follow OSHA and FDA Good Manufacturing Practices (GMP). Use fume hoods for airborne control, nitrile gloves, and safety goggles. Decontaminate spills with 70% ethanol. Training documentation, including SDS review and emergency procedures, must be maintained per institutional guidelines .

Q. How can researchers validate the solubility and stability of this compound in aqueous and organic solvents?

- Methodological Answer : Perform shake-flask solubility tests in buffers (pH 1–10) and solvents (e.g., DMSO, ethanol). Stability is assessed via accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect decomposition products .

Advanced Research Questions

Q. How should discrepancies in pharmacological activity data for this compound be resolved?

- Methodological Answer : Apply systematic review principles (Cochrane Handbook) to evaluate bias, heterogeneity, and assay sensitivity. Replicate experiments under standardized conditions (e.g., cell lines, animal models) and use meta-analysis to reconcile conflicting results. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .

Q. What strategies are effective for designing selective agonists/antagonists targeting this compound’s molecular pathways?

- Methodological Answer : Use in silico docking (e.g., AutoDock Vina) to model interactions with target receptors. Validate hits via structure-activity relationship (SAR) studies, modifying substituents on the hydrazine core. Functional assays (e.g., calcium flux or GTPγS binding) confirm selectivity over off-target receptors .

Q. How can researchers correlate in vitro potency of this compound with in vivo efficacy in preclinical models?

- Methodological Answer : Establish pharmacokinetic-pharmacodynamic (PK-PD) models using LC-MS/MS for plasma/tissue concentration measurements. Dose-response curves in animal models (e.g., rodent hypertension assays) should align with in vitro IC50 values. Adjust for species-specific metabolic differences using hepatocyte incubation studies .

Q. What validation parameters are critical for developing a GMP-compliant HPLC method for this compound?

- Methodological Answer : Validate specificity (peak purity via diode array detection), linearity (R² > 0.995), accuracy (98–102% recovery), precision (RSD < 2%), and robustness (column lot variability). System suitability tests (theoretical plates, tailing factor) must meet ICH Q2(R1) criteria .

Q. How can metabolic stability and cytochrome P450 interactions of this compound be assessed?

- Methodological Answer : Use human liver microsomes (HLM) or hepatocytes to measure intrinsic clearance (CLint). LC-MS/MS quantifies parent compound depletion. CYP inhibition assays (fluorogenic substrates) identify isoform-specific interactions (e.g., CYP3A4, 2D6). Data interpretation should account for plasma protein binding effects .

Eigenschaften

CAS-Nummer |

89990-53-4 |

|---|---|

Molekularformel |

C4H11ClN2 |

Molekulargewicht |

122.6 g/mol |

IUPAC-Name |

diazinane;hydrochloride |

InChI |

InChI=1S/C4H10N2.ClH/c1-2-4-6-5-3-1;/h5-6H,1-4H2;1H |

InChI-Schlüssel |

VXGVACGQGLVRLX-UHFFFAOYSA-N |

SMILES |

C1CCNNC1.Cl |

Kanonische SMILES |

C1CCNNC1.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.